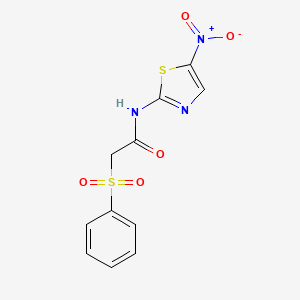
2-Benzenesulfonyl-N-(5-nitro-thiazol-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that features a thiazole ring substituted with a nitro group and a phenylsulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group to the thiazole ring can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From substitution reactions on the thiazole ring.
Scientific Research Applications
N-(5-nitro-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with nitro and sulfonyl groups can interact with biological molecules through various pathways, including enzyme inhibition, interaction with nucleic acids, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitro-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
- The presence of both a nitro group and a phenylsulfonylacetamide moiety makes N-(5-nitro-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide unique in its potential reactivity and applications. The combination of these functional groups can lead to diverse chemical behavior and biological activity.
Properties
Molecular Formula |
C11H9N3O5S2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O5S2/c15-9(13-11-12-6-10(20-11)14(16)17)7-21(18,19)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,15) |
InChI Key |
KPXUKMXEYACYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















